1,7-Dioxa-4,10-diazacyclododecane
Overview
Description
1,7-Dioxa-4,10-diazacyclododecane is a macrocyclic compound with the molecular formula C8H18N2O2. It is a member of the diaza-crown ether family, which are known for their ability to form stable complexes with metal ions. This compound is particularly interesting due to its unique structure, which includes two nitrogen atoms and two oxygen atoms within a twelve-membered ring. This configuration allows it to act as a versatile ligand in coordination chemistry.
Mechanism of Action
Target of Action
1,7-Dioxa-4,10-diazacyclododecane, also known as 4,10-Diaza-12-crown-4-Ether, is a lipophilic cage compound that primarily targets sodium ions . It forms very stable complexes with sodium salts , which play a crucial role in maintaining electrochemical gradients across cell membranes and are involved in various physiological processes.
Mode of Action
This compound interacts with its targets by forming stable complexes with sodium salts . The diaza-crown units in the compound allow effective activation of hydrophilic and/or highly electronegative anions in non-polar media . This interaction results in changes in the electrochemical properties of the target ions, influencing their activity and function.
Biochemical Analysis
Biochemical Properties
1,7-Dioxa-4,10-diazacyclododecane plays a significant role in biochemical reactions, particularly in the formation of coordination complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through its nitrogen and oxygen atoms, which can coordinate with metal centers. These interactions can influence the activity of metalloenzymes and other metal-dependent biological processes. For example, this compound can form complexes with copper(II) ions, affecting the catalytic activity of copper-dependent enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to chelate metal ions can impact metal homeostasis within cells, thereby affecting processes such as oxidative stress response and mitochondrial function . Additionally, this compound may alter the expression of genes involved in metal transport and storage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a chelating agent, forming stable complexes with metal ions and thereby influencing the activity of metalloenzymes. This compound can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic reactions. Furthermore, this compound can affect gene expression by modulating the activity of metal-responsive transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound is generally stable under inert atmosphere and at low temperatures (2-8°C) . Its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metal homeostasis and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance the activity of metal-dependent enzymes by providing essential metal cofactors. At high doses, it may exhibit toxic effects due to excessive chelation of metal ions, leading to metal deficiency and disruption of metal-dependent biological processes . Threshold effects and adverse reactions should be carefully monitored in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. It can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes. For example, the compound’s ability to chelate copper ions can affect the function of copper-dependent enzymes in oxidative phosphorylation and other metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with metal transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. The compound’s lipophilic nature allows it to form stable complexes with metal ions, facilitating its transport across cell membranes and within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxa-4,10-diazacyclododecane can be synthesized through various methods. One common approach involves the cyclization of diethanolamine with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxa-4,10-diazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper, cobalt, and manganese.
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) acetate or cobalt(II) chloride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used depending on the desired transformation.
Major Products
Complexation: Metal complexes such as copper(II) diacetate complex.
Substitution: Alkylated or acylated derivatives of the compound.
Oxidation/Reduction: Oxidized or reduced forms of the compound, often altering the oxidation state of the coordinated metal ion.
Scientific Research Applications
1,7-Dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential in binding and transporting metal ions in biological systems.
Medicine: Explored for its use in designing metal-based drugs and diagnostic agents, particularly in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the development of sensors and separation processes due to its ability to selectively bind metal ions.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms in the ring.
1,4,7,10-Tetraoxacyclododecane: Contains four oxygen atoms in the ring.
1,4,7-Triazacyclononane: A smaller ring with three nitrogen atoms.
Uniqueness
1,7-Dioxa-4,10-diazacyclododecane is unique due to its combination of nitrogen and oxygen atoms within a twelve-membered ring. This configuration provides a balance of donor sites, making it versatile in forming complexes with a variety of metal ions. Its ability to form stable complexes with both transition metals and main group metals sets it apart from other macrocyclic compounds.
Properties
IUPAC Name |
1,7-dioxa-4,10-diazacyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHXHMUGFXPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183622 | |
Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294-92-8 | |
Record name | 1,7-Dioxa-4,10-diazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,10-dioxa-1,7-diazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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